molecular formula C15H13ClFNO3 B5878518 2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide CAS No. 693815-65-5

2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide

Cat. No.: B5878518
CAS No.: 693815-65-5
M. Wt: 309.72 g/mol
InChI Key: GCKSUKDFZLOFMQ-UHFFFAOYSA-N
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Description

2-[2-Chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide is a synthetic acetamide derivative featuring a phenoxy core substituted with a hydroxymethyl group at position 4 and a chlorine atom at position 2.

Properties

IUPAC Name

2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO3/c16-13-7-10(8-19)1-6-14(13)21-9-15(20)18-12-4-2-11(17)3-5-12/h1-7,19H,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKSUKDFZLOFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)CO)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358423
Record name 2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693815-65-5
Record name 2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the core phenoxy and acetamide structures. One common method involves the nucleophilic substitution reaction of 2-chloro-4-(hydroxymethyl)phenol with 4-fluoroaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and yield. Microwave irradiation can significantly reduce reaction times and improve the overall efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the chloro group could result in various substituted phenoxy derivatives.

Scientific Research Applications

2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the phenoxy ring, acetamide linkage, or aromatic moieties, leading to variations in physicochemical properties and bioactivity. Key comparisons are summarized below:

Compound Name Substituents/Modifications Key Properties/Bioactivity Reference
2-Chloro-N-(4-hydroxyphenyl)acetamide - Phenoxy group replaced with 4-hydroxyphenyl
- No hydroxymethyl substituent
Intermediate in organic synthesis; limited bioactivity reported
N-(4-fluorophenyl)-2-(hydroxyimino)acetamide - Hydroxyimino group replaces phenoxy-hydroxymethyl core Precursor for polymeric materials; optical/dielectric applications
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide (7d) - Thiadiazole-pyridine hybrid
- Fluorophenoxy group
High cytotoxicity (IC50 = 1.8 µM on Caco-2 cells)
2-(4-(7-chloroquinolin-4-yl)piperazine-1-yl)-N-(4-fluorophenyl)acetamide (A7) - Piperazine-quinoline hybrid
- 4-fluorophenyl acetamide
Antiparasitic/antipruritic activity; hydrogen-bonding interactions critical for target binding
2-Chloro-N-(4-fluorophenyl)acetamide - Lacks phenoxy-hydroxymethyl core Intermediate for quinoline and piperazine derivatives; intramolecular C–H···O interactions stabilize structure

Biological Activity

2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H15ClFNO3\text{C}_{16}\text{H}_{15}\text{ClFNO}_3

Key Physical Properties

PropertyValue
Molecular Weight321.75 g/mol
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents

The biological activity of 2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide primarily involves its interaction with specific molecular targets associated with cancer pathways. Research indicates that the compound may act as an inhibitor of certain kinases involved in cell proliferation and survival.

Target Interaction

  • EGFR Inhibition : The compound has shown potential as an epidermal growth factor receptor (EGFR) inhibitor, which is crucial in many cancers. In vitro studies suggest it may inhibit EGFR signaling pathways, leading to reduced cell proliferation.
  • Apoptosis Induction : Evidence suggests that this compound may induce apoptosis in cancer cells through caspase activation, particularly caspase-3, which is a key marker for programmed cell death.

In Vitro Cell Viability Assays

Several studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results are summarized in the table below:

Cell LineIC50 (µM)Notes
MCF-7 (Breast)5.0Significant reduction in cell viability
A549 (Lung)7.5Moderate cytotoxicity observed
HeLa (Cervical)6.0Induced apoptosis markers

Apoptotic Marker Activation

In a study examining the activation of apoptotic markers, the following results were noted:

  • Caspase-3 Activation : The compound significantly elevated caspase-3 levels compared to untreated controls, indicating its role in promoting apoptosis.
Caspase 3 Levels pg mL :Control=65,Compound=543\text{Caspase 3 Levels pg mL }:\text{Control}=65,\text{Compound}=543

Study on Antitumor Activity

A recent study published in Molecular Cancer Therapeutics evaluated the antitumor efficacy of 2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide in xenograft models. The findings indicated:

  • Tumor Volume Reduction : Treated groups exhibited a significant reduction in tumor volume compared to control groups.

Clinical Implications

While preclinical data are promising, further clinical trials are necessary to establish safety and efficacy in humans. The compound's ability to target multiple pathways makes it a candidate for combination therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide, and what reaction conditions ensure high yield?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution and coupling reactions. For example:

Step 1 : React 2-chloro-4-(hydroxymethyl)phenol with chloroacetyl chloride under basic conditions (e.g., NaHCO₃) to form the acetoxy intermediate.

Step 2 : Couple the intermediate with 4-fluoroaniline via an amide bond using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous dichloromethane .

  • Critical Parameters : Temperature control (0–5°C for exothermic steps), solvent purity, and inert atmosphere (N₂/Ar) to prevent oxidation of the hydroxymethyl group .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., using ACD/Labs or ChemDraw) to verify substituent positions .
  • HPLC-MS : Quantify purity (>95%) and detect byproducts via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
  • Elemental Analysis : Validate empirical formula (C₁₅H₁₃ClFNO₃) with ≤0.3% deviation .

Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?

  • Key Properties :

  • Solubility : Test in DMSO (≥50 mg/mL for stock solutions) and aqueous buffers (pH 2–9) for in vitro assays .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic susceptibility of the acetamide bond .
  • LogP : Estimate via shake-flask method (expected ~2.8) to predict membrane permeability .

Advanced Research Questions

Q. How can researchers elucidate the compound’s mechanism of action in modulating biological targets?

  • Methodology :

  • Enzyme Assays : Measure IC₅₀ values against kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ kits .
  • Cellular Studies : Use siRNA knockdown/CRISPR-Cas9 to validate target involvement in apoptosis or proliferation pathways .
  • Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding interactions with fluorophenyl and hydroxymethyl moieties .

Q. How should discrepancies in biological activity data across studies be addressed?

  • Resolution Strategies :

  • Batch Variability : Compare purity data (HPLC) and synthetic protocols (e.g., residual solvent traces affecting activity) .
  • Assay Conditions : Standardize cell lines (ATCC authentication), serum-free media, and incubation times .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate Hill slopes and identify off-target effects .

Q. What strategies optimize bioavailability and pharmacokinetics for in vivo studies?

  • Approaches :

  • Prodrug Design : Modify the hydroxymethyl group to ester prodrugs (e.g., acetylated) for enhanced oral absorption .
  • Nanocarriers : Encapsulate in PEGylated liposomes to improve plasma half-life and tumor targeting .
  • Metabolic Profiling : Use LC-QTOF-MS to identify Phase I/II metabolites in hepatocyte incubations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.